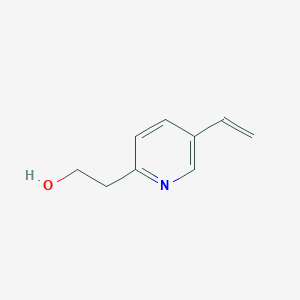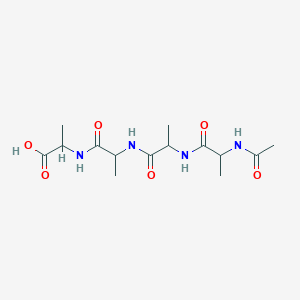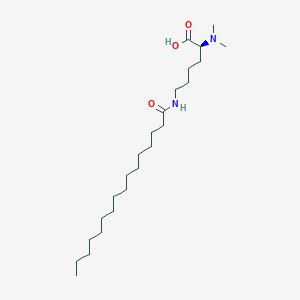
1,6-Hexanediol diglycidyl ether
Overview
Description
1,6-Hexanediol diglycidyl ether, also known as hexanediol diglycidyl ether (HDGE), is an ether compound connected to ethylene oxide (oxirane) at both ends . It is a colorless and odorless liquid at room temperature .
Synthesis Analysis
1,6-Hexanediol diglycidyl ether is synthesized by 1,6-hexanediol and epichlorohydrin (ECH), catalyzed by boron trifluoride-ethyl ether complex . The reaction conditions such as the amount of catalyst, ratio of raw materials, the amount of base, and reaction temperature are optimized in the stage of closed-loop reaction .Molecular Structure Analysis
The molecular formula of 1,6-Hexanediol diglycidyl ether is C12H22O4 . It has an average mass of 230.301 Da and a monoisotopic mass of 230.151810 Da .Chemical Reactions Analysis
1,6-Hexanediol and epichlorohydrin are reacted in the presence of a Lewis acid as catalyst to form a halohydrin . Each hydroxyl group of the diol reacts with an epoxide on epichlorohydrin . This process is followed by washing with sodium hydroxide to re-form the epoxide rings in a dehydrochlorination reaction .Physical And Chemical Properties Analysis
1,6-Hexanediol diglycidyl ether has a molecular weight of 230.30 g/mol . It has a melting point of -23.7˚C, a boiling point of 328.7˚C, and a flash point between 120-179˚C . Its density is 1.076g/cm3 . It has a very low volatility with a vapor pressure of 0.002 mg Hg . It is very soluble under ambient conditions with a solubility of 11.9g/L .Scientific Research Applications
1,6-Hexanediol diglycidyl ether is an organic chemical in the glycidyl ether family . It’s an aliphatic compound that is a colorless liquid and has two epoxide (oxirane) groups per molecule . Its main use is in modifying epoxy resins, especially for viscosity reduction while flexibilizing .
-
Epoxy Resin Systems
- 1,6-Hexanediol diglycidyl ether is primarily used for reducing the viscosity in epoxy resin systems . It acts as an epoxy reactive diluent .
- The chain length of this compound helps provide some degree of flexibility, as an epoxy resin has rigid aromatic rings which are planar .
- The use of this diluent affects the mechanical properties and microstructure of epoxy resins .
-
CASE Applications
-
Stretched-Dried-Gel Films
- 1,6-Hexanediol diglycidyl ether plays a crucial role in the preparation of highly stretchable and mechanically strong stretched-dried-gel films in gel film fabrication processes .
- In a study, various cross-linkers, including 1,6-Hexanediol diglycidyl ether, were utilized in the chemical cross-linking of curdlan hydrogels .
- The resulting self-standing curdlan hydrogels exhibited excellent elongation properties, with elongation strains ranging from 600% to 900% of their original length .
-
Electronic Chemicals
-
Pharmaceutical Intermediates
-
Pesticide Intermediates
-
Ultraviolet Absorbent
-
Food Additives
-
Organic Synthesis
-
Hydrophilic Nanogels
-
Diol Glycidyl Ether-Bridged Cyclens
-
Cross-linking Agent
- 1,6-Hexanediol diglycidyl ether is a versatile compound used as a cross-linking agent and reactive diluent in various industrial applications . It combines the properties of 1,6-hexanediol and glycidyl ether groups to enable polymerization and cross-linking with different substrates, enhancing mechanical properties and chemical resistance .
Safety And Hazards
1,6-Hexanediol diglycidyl ether is classified as a skin irritant, skin sensitizer, and eye irritant . It is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . In case of skin or eye contact, it is recommended to wash with plenty of water and seek medical help .
Relevant Papers A paper titled “The effects of chemical grafting 1,6-hexanediol diglycidyl ether on the interfacial adhesion between continuous basalt fibers and epoxy resin as well as the tensile strength of composites” discusses the impact of 1,6-Hexanediol diglycidyl ether on the interfacial adhesion between continuous basalt fibers and epoxy resin .
properties
IUPAC Name |
2-[6-(oxiran-2-ylmethoxy)hexoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1(3-5-13-7-11-9-15-11)2-4-6-14-8-12-10-16-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYGFLRBWMFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29317-10-0 | |
| Record name | 1,6-Hexanediol diglycidyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50275827, DTXSID60864660 | |
| Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Hexanediol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,6-Hexanediol diglycidyl ether | |
CAS RN |
16096-31-4, 1646-07-7 | |
| Record name | 1,6-Hexanediol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediol diglycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Hexanediol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-bis(2,3-epoxypropoxy)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



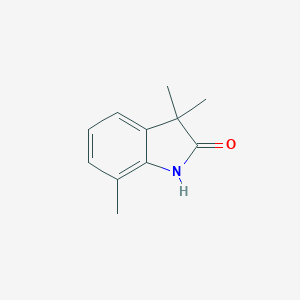

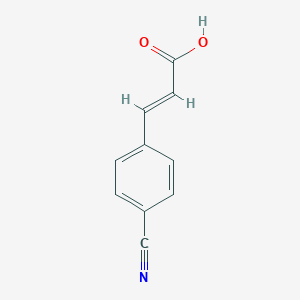
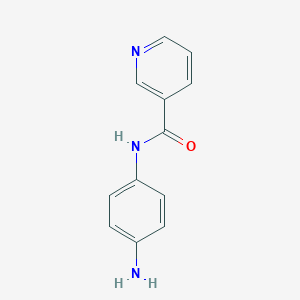
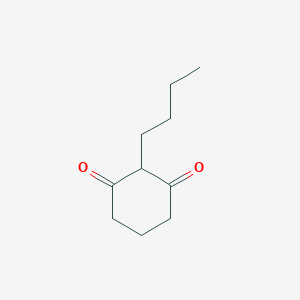

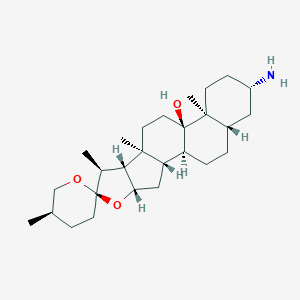
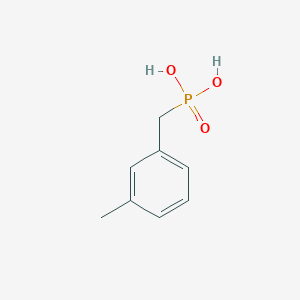
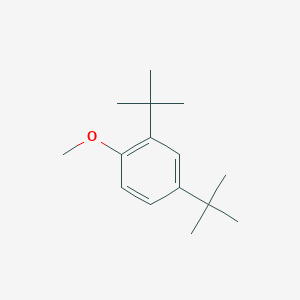
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
